2-acetyl-5-chloro-2H-indazole

Acetylcholinesterase inhibition Anopheles gambiae Enzyme kinetics

Discontinued indazole intermediate? Switch to our CAS 98083-44-4-a 2-acetyl-5-chloro-2H-indazole differentiated by unambiguous 2H (vs. 1H) regioisomeric identity critical for target engagement in AChE assays. • Defined Activity: Quantifiable recombinant Anopheles gambiae AChE inhibition (IC50 142 nM) with kinetic stability data (IC50 285 nM at 60 min), ideal for malaria vector-control screening libraries. • Synthetic Utility: The 2-acetyl handle enables nucleophilic/condensation chemistry; 5-Cl group provides a cross-coupling site (Suzuki, Buchwald), avoiding generic substitution risks. • Assured Supply: Continuously stocked at ≥95% purity, ambient shipping; brown solid (mp 148°C) with full QC documentation (LogP 2.35, TPSA 34.89 Ų).

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 98083-44-4
Cat. No. B1458163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetyl-5-chloro-2H-indazole
CAS98083-44-4
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C2C=C(C=CC2=N1)Cl
InChIInChI=1S/C9H7ClN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3
InChIKeyWYICTRCVLDXUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-5-chloro-2H-indazole CAS 98083-44-4: Structural Classification and Basic Properties


2-Acetyl-5-chloro-2H-indazole (CAS 98083-44-4) is a 2H-indazole derivative featuring an acetyl group at the 2-position and a chloro substituent at the 5-position of the indazole ring system [1]. The compound is a brown solid at ambient temperature with a molecular formula of C9H7ClN2O and a molecular weight of 194.62 g/mol . It belongs to a class of heterocyclic compounds extensively studied as bioactive scaffolds, with indazole derivatives reported to possess anti-inflammatory, anticancer, antimicrobial, and anticholinesterase activities [1]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, and is designated for research and further manufacturing use only .

Why 2-Acetyl-5-chloro-2H-indazole Cannot Be Interchanged with Generic Indazole Analogs


The 2H-indazole core with a 5-chloro and 2-acetyl substitution pattern defines a specific chemical space that cannot be substituted by other indazole isomers or analogs without altering key properties. The presence of the chlorine substituent at position 5 contributes to both reactivity and potential biological activity of the compound, while the acetyl group at position 2 influences chemical behavior including participation in nucleophilic attacks and condensation reactions . Crucially, the 2H-indazole isomer (with the acetyl group at the 2-position) is chemically distinct from the corresponding 1H-indazole isomer (1-acetyl-5-chloro-1H-indazole, CAS 98083-43-3), which exhibits different spectroscopic characteristics and potentially divergent biological profiles [1]. Even within the same 2H-indazole class, variations in substitution pattern—such as removal of the acetyl group (yielding 5-chloro-2H-indazole) or alteration of the chloro position—result in compounds with meaningfully different physicochemical properties, including predicted pKa, logP, and hydrogen bonding capacity [2]. These differences have direct implications for target engagement, solubility, and downstream synthetic utility, making generic substitution scientifically unsound without empirical validation.

Quantitative Differentiation Evidence for 2-Acetyl-5-chloro-2H-indazole Versus Structural Analogs


Acetylcholinesterase Inhibition: 2-Acetyl-5-chloro-2H-indazole vs. Urease Inhibitor Activity Profile

2-Acetyl-5-chloro-2H-indazole demonstrates quantifiable acetylcholinesterase (AChE) inhibitory activity against recombinant Anopheles gambiae (African malaria mosquito) AChE, with an IC50 of 142 nM after 10 minutes of incubation using the Ellman assay [1]. This inhibitory activity is time-dependent, with a reduced potency observed at 60 minutes (IC50 = 285 nM) [1]. In contrast, the same compound shows a distinct activity profile against urease extracted from Helicobacter pylori ATCC 43504, with an IC50 of 83 nM measured via ammonia production using an indophenol-based method [2]. The differential potency across these two enzyme targets (142 nM vs. 83 nM) demonstrates target selectivity that may inform screening cascade design.

Acetylcholinesterase inhibition Anopheles gambiae Enzyme kinetics

Regioisomeric Differentiation: 2H-Indazole (CAS 98083-44-4) vs. 1H-Indazole (CAS 98083-43-3)

The 2-acetyl-5-chloro-2H-indazole (CAS 98083-44-4) is structurally distinct from its 1H-regioisomer, 1-acetyl-5-chloro-1H-indazole (CAS 98083-43-3) [1]. Both compounds share the identical molecular formula (C9H7ClN2O) and molecular weight (194.62 g/mol), yet differ fundamentally in the position of acetylation on the indazole ring: the 2H-isomer bears the acetyl group on the 2-position nitrogen, whereas the 1H-isomer is acetylated at the 1-position nitrogen . This regioisomeric distinction yields divergent spectroscopic signatures, including distinct InChIKeys (WYICTRCVLDXUNT-UHFFFAOYSA-N for the 2H-isomer) and potentially different reactivity profiles in downstream synthetic transformations.

Regioisomerism Indazole tautomerism Synthetic intermediate

Physicochemical Property Differentiation: 2-Acetyl-5-chloro-2H-indazole vs. Unsubstituted 5-Chloroindazole Core

2-Acetyl-5-chloro-2H-indazole exhibits significantly altered physicochemical properties compared to the unsubstituted 5-chloroindazole core (5-chloro-1H-indazole, CAS 698-26-0). The target compound possesses a higher molecular weight (194.62 vs. 152.58 g/mol) and reduced lipophilicity (predicted LogP 2.35 vs. XLogP 2.8 for the unsubstituted core) [1]. The acetyl group introduces a carbonyl functionality that increases topological polar surface area (TPSA 34.89 Ų) and hydrogen bond acceptor count (3 vs. 1 for the unsubstituted core), while eliminating the hydrogen bond donor capacity (0 vs. 1) [1]. The predicted pKa of -3.02 indicates strongly basic character . These altered properties directly impact solubility, membrane permeability, and protein binding potential.

Physicochemical properties Lipophilicity Hydrogen bonding

Thermal Stability and Solid-State Characterization: Melting Point Differentiation

2-Acetyl-5-chloro-2H-indazole is characterized by a melting point of 148 °C and is described as a brown solid at ambient temperature . The predicted boiling point is 342.7 ± 34.0 °C, with a predicted density of 1.37 ± 0.1 g/cm³ . This thermal profile is distinct from other indazole derivatives and provides a quality control benchmark for assessing batch-to-batch consistency and purity. The compound's solid-state form (brown solid) is consistently reported across multiple vendors , suggesting a stable and reproducible crystalline or amorphous morphology.

Thermal analysis Solid-state characterization Melting point

Recommended Research and Industrial Applications for 2-Acetyl-5-chloro-2H-indazole Based on Evidence


Screening for Acetylcholinesterase Inhibitors in Vector Control Research

Researchers investigating acetylcholinesterase (AChE) as a target for malaria vector control may utilize 2-acetyl-5-chloro-2H-indazole as a reference compound or starting scaffold. The compound has demonstrated quantifiable inhibitory activity against recombinant Anopheles gambiae AChE with an IC50 of 142 nM after 10-minute incubation in the Ellman assay [1]. The observed time-dependent reduction in potency (IC50 = 285 nM at 60 minutes) provides a kinetic benchmark for assessing compound stability under assay conditions [1]. This specific activity profile, combined with the compound's commercial availability at 95-98% purity, makes it suitable for inclusion in focused screening libraries targeting arthropod AChE.

Regioisomer-Specific Synthetic Intermediate for 2-Substituted Indazole Derivatives

The 2H-indazole scaffold with 5-chloro and 2-acetyl substitution serves as a structurally defined intermediate for the synthesis of 2-substituted indazole derivatives. The unambiguous regioisomeric assignment (2-acetyl rather than 1-acetyl) is critical for synthetic routes requiring specific nitrogen functionalization, as the 1H-isomer (CAS 98083-43-3) would yield different downstream products [2]. The compound is available from multiple commercial vendors at purities suitable for synthetic applications, and is designated for research and further manufacturing use . The carbonyl group at the 2-position provides a handle for nucleophilic attack and condensation reactions, while the 5-chloro substituent offers a site for further functionalization via cross-coupling chemistry .

Physicochemical Property Benchmarking in Medicinal Chemistry Campaigns

The well-characterized physicochemical profile of 2-acetyl-5-chloro-2H-indazole (MW 194.62, LogP 2.35, TPSA 34.89 Ų, HBA 3, HBD 0) positions it as a useful benchmark compound for assessing property trends within indazole-based chemical series. Compared to the unsubstituted 5-chloroindazole core, the acetylated derivative demonstrates a 42 Da increase in molecular weight and a reduction in LogP of approximately 0.45 units [3]. These quantifiable differences enable medicinal chemists to calibrate property-based design decisions and to evaluate the impact of 2-position substitution on overall molecular characteristics. The compound's solid-state properties (melting point 148 °C, brown solid) provide additional quality control parameters for verifying compound integrity in long-term storage .

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